3-Amino-5,5-dimethylhexanoic acid hydrochloride chemical properties
3-Amino-5,5-dimethylhexanoic acid hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5,5-dimethylhexanoic Acid Hydrochloride
Introduction
3-Amino-5,5-dimethylhexanoic acid hydrochloride is a derivative of β-amino acids, a class of compounds with significant interest in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups, a structural feature that imparts unique conformational properties and resistance to enzymatic degradation by peptidases.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, analytical methodologies, and potential applications of 3-Amino-5,5-dimethylhexanoic acid hydrochloride. As a hydrochloride salt, the compound offers enhanced stability and solubility in aqueous media compared to its free base (zwitterionic) form, making it a convenient form for handling, formulation, and synthesis.
Chemical Identity and Structure
The fundamental identity of a chemical compound is rooted in its structure and standardized identifiers. These provide an unambiguous basis for its study and application.
Molecular Structure
The structure features a hexanoic acid backbone with an amino group at the C3 position (the β-carbon) and a bulky tert-butyl group at the C5 position. The hydrochloride salt form indicates that the primary amine is protonated.
Caption: 2D structure of 3-Amino-5,5-dimethylhexanoic acid hydrochloride.
Chemical Identifiers
The following table summarizes the key identifiers for the parent compound, 3-Amino-5,5-dimethylhexanoic acid.
| Identifier | Value | Source |
| IUPAC Name | 3-amino-5,5-dimethylhexanoic acid | [2] |
| CAS Number | 727971-57-5 | [3][] |
| Molecular Formula | C₈H₁₇NO₂ | [2][][5] |
| Molecular Weight | 159.23 g/mol | [2][][6][7] |
| InChIKey | ZBCPPTZVOXHDMT-UHFFFAOYSA-N | [][5] |
| Canonical SMILES | CC(C)(C)CC(CC(=O)O)N | [2][][5] |
Note: The molecular formula and weight listed are for the free amino acid. For the hydrochloride salt, the formula is C₈H₁₈ClNO₂ and the molecular weight is 195.69 g/mol .
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various environments and are critical for designing experiments and formulations.
| Property | Value | Remarks | Source |
| Physical State | Powder / Solid | --- | [8] |
| Color | Dark Yellow | Appearance may vary based on purity. | [8] |
| Boiling Point | 259.19 °C at 760 mmHg | Predicted for the free amino acid. | [3] |
| Density | 0.999 g/cm³ | Predicted for the free amino acid. | [3] |
| XLogP3 | -1.3 | A measure of lipophilicity; the negative value indicates high hydrophilicity. Computed for the free amino acid. | [2][6][7] |
| Hydrogen Bond Donor Count | 2 | Computed for the free amino acid. | [2] |
| Hydrogen Bond Acceptor Count | 2 | Computed for the free amino acid. | [2] |
| Topological Polar Surface Area | 63.3 Ų | Computed for the free amino acid. | [2] |
Synthesis and Chemical Reactivity
Synthesis Overview
The synthesis of β-amino acids like 3-Amino-5,5-dimethylhexanoic acid often involves multi-step processes. While specific patents for this exact molecule are not detailed in the provided context, general methods for related structures, such as isobutyl-GABA (pregabalin), can provide insight. A common synthetic strategy involves the Knoevenagel condensation of an aldehyde (like isovaleraldehyde) with a compound containing an active methylene group, followed by a series of reactions including cyanide addition, decarboxylation, and hydrogenation to yield the final amino acid.[9]
The hydrochloride salt is typically prepared in the final step of purification. The free amino acid is dissolved in a suitable solvent, and hydrochloric acid (often as a solution in an organic solvent like isopropanol or ether) is added to precipitate the hydrochloride salt, which can then be isolated by filtration. Conversely, the free amino acid can be liberated from its hydrochloride salt by treatment with a base.[10]
Chemical Reactivity
-
Amino Group: As a hydrochloride salt, the primary amine is protonated (NH₃⁺), rendering it non-nucleophilic. Treatment with a base will deprotonate it to the free amine (NH₂), which can then undergo typical amine reactions such as acylation, alkylation, and amide bond formation. This functionality is key to its use as a building block in peptide synthesis or derivatization.
-
Carboxyl Group: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides using standard organic chemistry protocols.
-
Stability: The compound is generally stable under normal storage conditions.[11] As an amino acid hydrochloride, it is a salt and should be stored in a dry, well-ventilated place, away from strong bases and oxidizing agents.[8][11]
Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of 3-Amino-5,5-dimethylhexanoic acid hydrochloride.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of amino acids. Due to the lack of a strong chromophore in many amino acids, derivatization is required for sensitive UV or fluorescence detection.[12][13]
Experimental Protocol: Pre-column Derivatization with OPA
This protocol outlines a general procedure for the quantification of primary amino acids using o-phthalaldehyde (OPA) derivatization followed by reverse-phase HPLC.
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, adjust pH with NaOH.
-
OPA Reagent: Dissolve o-phthalaldehyde in ethanol, then add to the borate buffer. Add a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid, to this solution.[13] This reagent is light-sensitive and has limited stability.
-
-
Sample Preparation:
-
Derivatization:
-
In an autosampler vial, mix a defined volume of the sample/standard with the OPA reagent.
-
Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature. The OPA-amino acid derivative is unstable, so the injection onto the HPLC system should occur promptly.[15]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector with an excitation wavelength of ~340-350 nm and an emission wavelength of ~450 nm.[15]
-
-
Quantification:
-
Construct a calibration curve using the peak areas of the derivatized standards.
-
Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.
-
Caption: General workflow for amino acid analysis via pre-column derivatization.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Would show characteristic peaks for the tert-butyl group (a sharp singlet at ~0.9-1.0 ppm), methylene (CH₂) protons, and the methine (CH) proton adjacent to the amino group. The zwitterionic form of the related compound pregabalin shows an NH₃⁺ peak around 4.8 ppm.[12]
-
¹³C NMR: Would display distinct signals for each of the eight carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent parent ion peak corresponding to the free amino acid [M+H]⁺ at m/z 160.13.[5]
Safety and Handling
While this specific compound is not classified as hazardous under OSHA, general laboratory safety practices should always be followed.[8][16]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves (e.g., nitrile rubber), and a lab coat.[8]
-
Handling: Avoid dust formation and inhalation.[8] Use in a well-ventilated area. Handle in accordance with good industrial hygiene and safety practices.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
First Aid:
Applications in Research and Development
As a β-amino acid derivative, 3-Amino-5,5-dimethylhexanoic acid hydrochloride serves as a valuable building block for creating novel molecules with potential therapeutic applications.
-
GABA Analogues: Its structure is analogous to the neurotransmitter γ-aminobutyric acid (GABA). Derivatives of similar β-amino acids are explored for their potential to modulate the GABAergic system, which is relevant for treating neurological and psychiatric disorders.[1]
-
Peptidomimetics: Incorporation into peptide chains can induce stable secondary structures (e.g., helices, turns) and confer resistance to proteolysis, a highly desirable trait in peptide-based drug design.[1]
-
Anticancer Research: Some β-amino acid derivatives have demonstrated potential as anticancer agents by inducing apoptosis or inhibiting cell proliferation in cancer cell lines.[1]
Caption: Role as a building block in drug discovery workflows.
Conclusion
3-Amino-5,5-dimethylhexanoic acid hydrochloride is a specialized chemical with a unique structural profile. Its properties as a β-amino acid, combined with the handling advantages of its hydrochloride salt form, make it a compound of interest for synthetic and medicinal chemists. A thorough understanding of its physicochemical properties, reactivity, and appropriate analytical methods is crucial for its effective use in research and development, particularly in the creation of novel peptidomimetics and therapeutic agents.
References
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- Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, Dec 22). SAFETY DATA SHEET.
- PubChemLite. (2026). 3-amino-5,5-dimethylhexanoic acid hydrochloride (C8H17NO2). Université du Luxembourg.
- PubChem. (n.d.). 3-Amino-5,5-dimethylhexanoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). (R)-3-Amino-5,5-dimethylhexanoic acid. National Center for Biotechnology Information.
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- Fisher Scientific. (2024, March 6). SAFETY DATA SHEET.
- SciELO. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations.
- Google Patents. (2020, June 19). CN111302963A - A kind of method for preparing 3-aminomethyl-5-methylhexanoic acid.
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- BOC Sciences. (n.d.). CAS 727971-57-5 (3-AMINO-5,5-DIMETHYL-HEXANOIC ACID).
- MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
- US Pharmacopeia (USP). (2016, October 26). Amino Acid Determination, Revision 1.
- Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
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